
4-amino-5-methyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5-methyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione (AMT) is an organic compound with a molecular structure composed of two sulfur atoms, two oxygen atoms, four nitrogen atoms, and three trifluoromethyl groups. It is a type of oxathiolane, a heterocyclic compound that is of interest in the fields of chemistry and biochemistry due to its unique properties and its potential applications.
Wissenschaftliche Forschungsanwendungen
4-amino-5-methyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione has been studied for its potential applications in the fields of chemistry and biochemistry. It has been used as a catalyst in a variety of reactions, such as the synthesis of polymers, the synthesis of heterocyclic compounds, and the synthesis of other organic compounds. Additionally, it has been used as a reagent for the synthesis of peptides and other proteins.
Wirkmechanismus
The mechanism of action of 4-amino-5-methyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione is not fully understood. However, it is believed that its trifluoromethyl groups interact with the sulfur atoms in the molecule, forming a strong bond that stabilizes the molecule and facilitates the reaction of the sulfur atoms with oxygen atoms. This reaction is believed to be responsible for the catalytic properties of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as choline acetyltransferase and acetylcholinesterase. Additionally, it has been shown to have an inhibitory effect on the activity of certain proteins, such as adenylate cyclase and phosphodiesterase.
Advantages and Limitations for Laboratory Experiments
The advantages of using this compound in laboratory experiments include its stability, its low toxicity, and its ability to catalyze a variety of reactions. Additionally, its trifluoromethyl groups are believed to facilitate the formation of strong bonds between sulfur atoms and oxygen atoms, which can be beneficial in certain types of reactions. The main limitation of using this compound in laboratory experiments is its relatively low yield, which can make it difficult to obtain the desired product in a reasonable amount of time.
Zukünftige Richtungen
The potential future directions for 4-amino-5-methyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione research include the development of new synthesis methods, the investigation of its potential applications in the pharmaceutical and agrochemical industries, the development of new catalytic reactions, and the investigation of its potential therapeutic effects. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs and treatments. Finally, further research into the mechanism of action of this compound could lead to the development of more efficient and cost-effective catalysts.
Synthesemethoden
The synthesis of 4-amino-5-methyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione can be accomplished by a two-step process. The first step involves the reaction of 4-amino-5-methyl-3-trifluoromethyl-5H-1,2-oxathiolane with sulfur dioxide. This reaction generates a sulfonium intermediate, which is then reacted with a base such as sodium hydroxide to form the desired product. The reaction conditions must be carefully controlled in order to obtain a high yield of the desired product.
Eigenschaften
IUPAC Name |
5-methyl-2,2-dioxo-3-(trifluoromethyl)-5H-oxathiol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO3S/c1-2-3(9)4(5(6,7)8)13(10,11)12-2/h2H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQVKDODDFMLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(S(=O)(=O)O1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6608580.png)
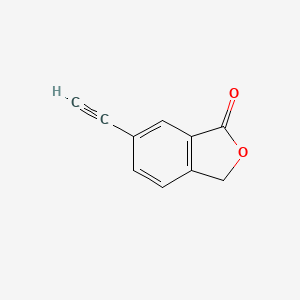
![7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6608603.png)
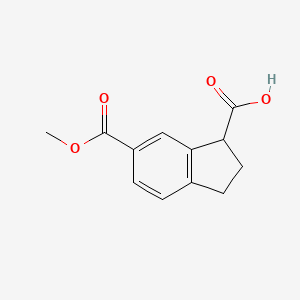
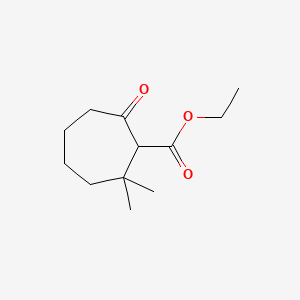

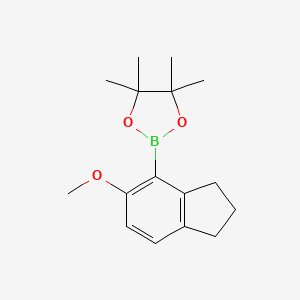
![1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B6608621.png)
![6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608627.png)
![6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608634.png)
![6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol](/img/structure/B6608645.png)

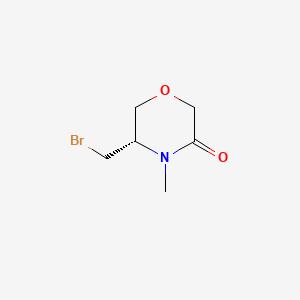
![4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6608663.png)
